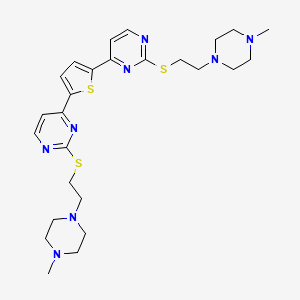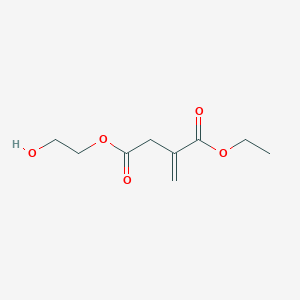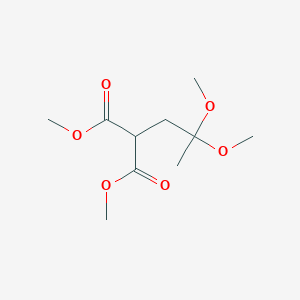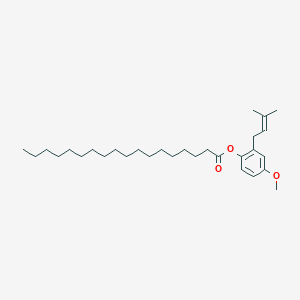![molecular formula C9H18O B14280803 1-[(But-3-en-2-yl)oxy]pentane CAS No. 139650-36-5](/img/structure/B14280803.png)
1-[(But-3-en-2-yl)oxy]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-3-en-2-yl)oxy]pentane is an organic compound characterized by its unique structure, which includes a pentane backbone with an ether linkage to a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(But-3-en-2-yl)oxy]pentane can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(But-3-en-2-yl)oxy]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated or aminated ethers
Applications De Recherche Scientifique
1-[(But-3-en-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers. It may also serve as a model compound in the investigation of metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-[(But-3-en-2-yl)oxy]pentane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond in the butenyl group is hydrogenated, resulting in a saturated ether. Substitution reactions involve the nucleophilic attack on the ether linkage, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
1-[(But-3-en-2-yl)oxy]pentane can be compared with other similar compounds, such as:
1-[(But-2-en-1-yl)oxy]pentane: Similar structure but with a different position of the double bond in the butenyl group.
1-[(But-3-en-2-yl)oxy]hexane: Similar structure but with a hexane backbone instead of pentane.
1-[(But-3-en-2-yl)oxy]butane: Similar structure but with a butane backbone instead of pentane.
The uniqueness of this compound lies in its specific ether linkage and the position of the double bond, which influence its reactivity and applications.
Propriétés
Numéro CAS |
139650-36-5 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-but-3-en-2-yloxypentane |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-10-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |
Clé InChI |
DZIPXLPDJVYIHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)


![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)


